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These application notes provide a detailed protocol for converting raw Liquid Chromatography-
Mass Spectrometry (LC-MS) data from proprietary vendor formats into open, analyzable
formats. This process is a critical first step in many drug discovery and development workflows,
including metabolomics, proteomics, and pharmacokinetic studies.[1][2][3][4]

Proper data conversion ensures data integrity and compatibility with a wide range of
downstream analysis software.[5] This protocol focuses on the use of ProteoWizard, a widely
used open-source software suite, to achieve this conversion.[6]

Introduction to LC-MS Data Conversion

LC-MS instruments generate complex, high-dimensional data that is typically stored in
proprietary binary files.[5][6] These vendor-specific formats (e.g., .RAW for Thermo, .d for
Bruker/Agilent, .WIFF for Sciex) are not universally compatible with analysis software.[5]
Therefore, a crucial step in the analytical pipeline is the conversion of this raw data into an
open-standard format, such as mzML or mzXML.[5][6][7] This conversion process, often
referred to as "data preprocessing,” involves extracting key information from the raw files, such
as retention time, mass-to-charge ratio (m/z), and intensity, and structuring it in a standardized
way.[5][8]

The primary goals of LC-MS data conversion are:
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« Interoperability: To enable the use of various software tools for data analysis, regardless of
the instrument vendor.

» Data Reduction: To convert profile data, which contains a large number of data points for
each peak, into centroid data, which represents each peak by its monoisotopic mass and
intensity. This significantly reduces file size.[9]

o Data Quality Improvement: To apply filters and algorithms that can improve the quality of the
data by, for example, recalculating precursor m/z and charge states.[6]

Experimental Protocols

This section details the protocol for converting raw LC-MS data using the MSConvert tool within
the ProteoWizard software suite. This can be performed using either a Graphical User Interface
(GUI) for ease of use or a command-line interface for batch processing and automation.[6]

2.1. Materials and Equipment

o Computer with ProteoWizard software installed.
e Raw LC-MS data files from the instrument.

2.2. Protocol using MSConvert GUI

e Launch MSConvert GUI: Open the ProteoWizard application and launch the MSConvert
GUI.

e Load Raw Data:
o Click the "Browse" button to navigate to the directory containing your raw LC-MS files.[6]

o Select the file(s) you wish to convert. MSConvert supports a variety of vendor formats (see
Table 1).[6]

o Configure Output Format and Location:

o Specify the output directory for the converted files.
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o Select the desired output format (e.g., mzML, mzXML). mzML is generally recommended.
[10]

o Choose the appropriate binary encoding precision (e.g., 64-bit for m/z to maintain
accuracy).[10]

o Apply Data Processing Filters:

o Select the "Filters" tab to apply data processing options. The order of filters can be
important.

o Peak Picking: This is the most common filter and is used to convert profile data to centroid
data. Select "Peak Picking" and ensure it is the first filter in the list.[6][10]

o Other optional filters can be applied as needed (see Table 2 for common parameters).
» Start Conversion: Click the "Start" button to begin the conversion process.
2.3. Protocol using MSConvert Command Line
For automated processing of multiple files, the command-line interface is more efficient.
e Open a Command Prompt or Terminal.
» Navigate to the ProteoWizard directory.

e Construct the Command: The basic command structure is as follows: msconvert.exe
[options]

o Specify Output Format and Filters: Use flags to specify the output format and filters. For
example: msconvert.exe --mzML --filter "peakPicking true 1-" C:\data*.raw This command
converts all .raw files in the C:\data\ directory to mzML format and applies peak picking to
MS levels 1 and above.[6]

Data Presentation: Conversion Parameters

The following tables summarize the key parameters and options available during the data
conversion process.
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Table 1: Supported Input Raw Data Formats and their Origin

Vendor/Creator Format

AB SCIEX wiff, .t2d

Agilent .d directories

Bruker .d directories, .fid, XMASS XML
Thermo raw

Waters .raw directories

HUPO PSI .mzML

ISB Seattle .mzXML

Matrix Science .mgf

This table is based on information from ProteoWizard documentation.[6]

Table 2: Key Data Conversion and Filtering Parameters in MSConvert
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Parameter

Description

Recommended
Setting/Value

Output Format

The file format for the

converted data.

mzML (recommended),

mzXML, mgf, mz5

Binary Encoding

The precision for storing binary

data like m/z and intensity.

64-bit for m/z, 32-bit for

intensity

Peak Picking

Converts profile mode spectra

to centroided spectra.

true 1- (apply to MS levels 1
and up)

Scan Number Filter

Selects a specific range of

scan numbers for conversion.

e.g., [100, 500]

Scan Time Filter

Selects spectra within a

specified retention time range.

e.g., [5, 10] (in minutes)

Recalculates the precursor m/z

Precursor Recalculator and charge for MS2 spectra true
based on MS1 data.
Predicts charge states for

Charge State Predictor spectra where the charge is true

unknown.

Visualization of the Data Conversion Workflow

The following diagram illustrates the logical workflow for converting raw LC-MS data to an

analysis-ready format.
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Caption: LC-MS raw data conversion workflow.

Conclusion

The conversion of raw LC-MS data to an open-standard format is a fundamental and essential
step in the data analysis pipeline for drug development and other life science research. By
following a standardized protocol using tools like ProteoWizard's MSConvert, researchers can
ensure their data is interoperable, reduced in complexity, and ready for downstream
guantitative and qualitative analysis. The parameters chosen during conversion can
significantly impact the final results, and therefore should be carefully considered and
documented.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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